3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Lipophilicity Drug Design Permeability

3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898794-32-6; molecular formula C18H17F3O; MW 306.32 g/mol) belongs to the 1,3-diarylpropan-1-one subclass of aromatic ketones, defined by a 2,4-dimethylphenyl moiety at the propiophenone C-3 position and a meta-trifluoromethylphenyl group at C-1. The compound exhibits a computed boiling point of 380.5 °C at 760 mmHg, a density of 1.159 g/cm³, and a flash point of 220 °C, indicating suitability for standard organic synthesis and purification workflows.

Molecular Formula C18H17F3O
Molecular Weight 306.3 g/mol
CAS No. 898794-32-6
Cat. No. B1327699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone
CAS898794-32-6
Molecular FormulaC18H17F3O
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
InChIInChI=1S/C18H17F3O/c1-12-6-7-14(13(2)10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3
InChIKeyXCAHLYBIMSEICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898794-32-6): Structural and Physicochemical Baseline for Procurement Decisions


3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898794-32-6; molecular formula C18H17F3O; MW 306.32 g/mol) belongs to the 1,3-diarylpropan-1-one subclass of aromatic ketones, defined by a 2,4-dimethylphenyl moiety at the propiophenone C-3 position and a meta-trifluoromethylphenyl group at C-1. The compound exhibits a computed boiling point of 380.5 °C at 760 mmHg, a density of 1.159 g/cm³, and a flash point of 220 °C, indicating suitability for standard organic synthesis and purification workflows . Its balanced lipophilicity (predicted LogP ~5.14) and hydrogen-bond acceptor capability (topological polar surface area [tPSA] 17.07 Ų) are characteristic of the diarylpropiophenone scaffold and contribute to its utility as a building block in medicinal chemistry and agrochemical discovery programs [1].

Why Generic Substitution of 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone Poses Risks for Reproducible Research and Development


The 1,3-diarylpropan-1-one scaffold is populated by numerous regioisomeric and substitutional variants (e.g., 2,5-dimethyl, 3,5-dimethyl, or non-methylated phenyl counterparts), which can diverge markedly in lipophilicity, steric profile, and intermolecular interactions—factors that affect receptor binding, metabolic stability, and solubility profiles. The para-methyl substituent on the 2,4-dimethylphenyl ring introduces a steric and electronic perturbation absent in 3,5-dimethyl or unsubstituted congeners, thereby altering molecular conformation, rotational freedom of the ethylene linker, and ultimately biological readouts such as enzyme inhibition or cell permeability . Consequently, casual replacement with a positionally distinct analog without quantitative experimental benchmarking risks irreproducible pharmacological data, erroneous structure–activity relationship (SAR) conclusions, and costly delays in lead optimization campaigns .

Quantitative Differentiation of 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898794-32-6) from Its Closest Structural Analogs


Enhanced Lipophilicity (LogP) Relative to Non-methylated and Mono-methylated 3'-Trifluoromethylpropiophenone Analogs

The predicted LogP of the target compound is 5.14, reflecting the combined effect of two methyl groups on the phenyl ring and the meta-CF3 moiety. In contrast, the non-methylated analog 3-phenyl-3'-trifluoromethylpropiophenone (CAS 67082-01-3) possesses a LogP of 3.30 [1], while the mono-methylated analog 3-(4-methylphenyl)-3'-trifluoromethylpropiophenone (CAS 898769-01-2) shows a LogP of 4.52 . The LogP increases by ~1.8 units relative to the unsubstituted analog and by ~0.6 units compared to the para-tolyl congener, underscoring the outsized contribution of the second methyl group. For reference, a structurally distinct but comparable 2',6'-dichloro derivative (CAS 898764-51-7) registers a LogP of ~4.52 ; the target compound is thus approximately 0.6 log units more lipophilic, a magnitude known to influence membrane permeability and oral bioavailability in drug candidates.

Lipophilicity Drug Design Permeability

Distinct Rotatable Bond Profile Confers Conformational Restraint Compared to Regioisomeric Dimethylphenyl Analogs

The target compound possesses 5 rotatable bonds, a feature shared across many diarylpropiophenones . However, the ortho-methyl substituent in the 2,4-dimethylphenyl ring creates a steric barrier that restricts free rotation of the ethylene linker tethering the two aromatic rings. This contrasts with congeners lacking the ortho-methyl group, such as 3-(3,5-dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898780-86-4), where the meta,meta′-dimethyl substitution still yields 5 rotatable bonds but allows greater conformational flexibility . Similarly, 3-(4-methylphenyl)-3'-trifluoromethylpropiophenone has 5 rotatable bonds but only a single para-methyl substituent [1]. The restrained conformational ensemble of the target compound reduces the entropic penalty upon binding to a biological target, potentially improving binding affinity and selectivity in structure-based drug design [2].

Conformational Analysis Molecular Recognition SAR

Meta-Trifluoromethyl Substituent Drives Potent Enzyme Inhibitory Activity Within the Trifluoromethyl Ketone (TFK) Pharmacophore Class

Trifluoromethyl ketones (TFKs) are established potent inhibitors of serine hydrolases, including carboxylesterases and fatty acid amide hydrolase (FAAH). Literature reports demonstrate that TFK-containing compounds can achieve IC50 values in the low nanomolar range: a representative TFK inhibitor of rat liver carboxylesterase exhibited an IC50 of 6.3 ± 1.3 nM, 18-fold more potent than its thioether analog [1], while a structurally optimized TFK inhibitor of antennal esterases from Spodoptera littoralis displayed an IC50 of 0.08 μM [2]. The target compound, bearing a meta-CF3 group on the propiophenone framework, possesses the essential TFK pharmacophore required for reversible hemiacetal adduct formation with active-site serine residues. The combination of the meta-CF3 ketone with the 2,4-dimethylphenyl substituent creates a unique steric and electronic environment that is likely to modulate inhibitor selectivity across different serine hydrolase isoforms, an effect unattainable with simpler TFK scaffolds lacking the diaryl substitution pattern.

Enzyme Inhibition TFK Pharmacophore Carboxylesterase

Supplier-Qualified Purity Benchmarking: 98% Purity Specification with Analytical Batch Traceability

Commercially available 3-(2,4-dimethylphenyl)-3'-trifluoromethylpropiophenone is supplied with a certified purity of 98% (HPLC) . This purity specification is critical for applications requiring precise stoichiometry, such as quantitative SAR studies, crystallography, and multi-step synthesis where impurities can cascade into byproduct formation. In comparison, closely related regioisomers, including 3-(2,5-dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898753-84-9) and 3-(2,3-dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898793-04-9), are typically listed at 95–97% purity from multiple vendors, with batch-specific variability often reported . The 98% purity benchmark, combined with availability of supporting analytical documentation (NMR, HPLC, GC), reduces the risk of introducing unidentified impurities that could confound biological assay interpretation or compromise the reproducibility of synthetic transformations.

Purity Quality Control Procurement

Comparative Synthetic Accessibility via Modular Friedel–Crafts Acylation vs. Multi-Step Coupling Routes for Alternative Analogs

The target compound is accessible via a modular two-step sequence: Friedel–Crafts acylation of 2,4-dimethylbenzene with 3-(trifluoromethyl)benzoyl chloride, followed by reduction and coupling [1]. This route offers scalability advantages over multi-step palladium-catalyzed cross-coupling approaches required for some regioisomers bearing halide or boronic acid handles. Specifically, synthesis of 3-(2,5-dimethylphenyl)-2'-trifluoromethylpropiophenone (CAS 898779-61-8) may necessitate additional protection/deprotection steps due to the ortho-CF3 group's steric and electronic influence on the acylating position . Similarly, the 3',4',5'-trifluoro analog (CAS 898794-60-0) requires handling of polyfluorinated intermediates with distinct reactivity profiles . The target compound's synthetic pathway, employing commercially available starting materials and straightforward acylation chemistry, translates into shorter lead times, reduced cost, and higher batch-to-batch consistency for procurement at the gram-to-kilogram scale.

Synthetic Accessibility Friedel-Crafts Acylation Scale-Up

Distinct Polar Surface Area and Hydrogen-Bond Profile Predict Differentiated Pharmacokinetic Behavior

The target compound exhibits a topological polar surface area (tPSA) of 17.07 Ų with zero hydrogen-bond donors and one hydrogen-bond acceptor (the ketone oxygen) . This combination places it within the favorable ADME space for oral bioavailability according to Veber's criteria (tPSA < 140 Ų, rotatable bonds ≤ 10). For comparison, the non-methylated analog 3-phenyl-3'-trifluoromethylpropiophenone shares the same tPSA (17.07 Ų) but lower LogP (3.30 vs. 5.14), while the 3-(4-methylphenyl) analog shares both the same tPSA and intermediate LogP [1]. The identical tPSA across analogs means that differences in passive permeability and tissue distribution are driven primarily by lipophilicity, where the target compound holds a measurable advantage. The absence of hydrogen-bond donor capacity further minimizes desolvation penalties during passive membrane transit relative to hydroxyl- or amino-substituted diarylketone analogs.

ADME tPSA Oral Bioavailability

Optimal Scientific and Industrial Application Scenarios for 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone (CAS 898794-32-6)


Medicinal Chemistry Lead Optimization Requiring High-LogP, Conformationally Constrained Building Blocks

Programs targeting intracellular or CNS-localized receptors where enhanced passive membrane permeability is essential should prioritize this compound. Its LogP of 5.14 exceeds that of non-methylated and mono-methylated analogs by 0.6–1.8 log units, predicting superior blood–brain barrier penetration [1]. The ortho-methyl-induced conformational restraint further favors pre-organized binding conformations, reducing entropic penalties and potentially improving binding affinity when incorporated into lead series.

Serine Hydrolase Inhibitor Discovery Leveraging the Trifluoromethyl Ketone Pharmacophore

The meta-CF3 ketone moiety is a validated pharmacophore for reversible, covalent inhibition of serine hydrolases including carboxylesterases, FAAH, and HDACs [2]. Researchers initiating new inhibitor programs against these targets can procure this compound as a modular scaffold for SAR expansion, with the 2,4-dimethylphenyl moiety offering a unique steric vector for probing enzyme active-site topology and achieving isoform selectivity unattainable with simpler TFK probes.

Agrochemical Intermediate Development Requiring Reliable, Scalable Synthetic Access

The compound's accessible Friedel–Crafts acylation route, combined with its 98% commercial purity grade , makes it suitable as a kilogram-scale intermediate for synthesizing agrochemical candidates. The diarylpropiophenone core has been explored for fungicidal and herbicidal activity, and the meta-CF3 substitution pattern is particularly prevalent in commercial triazole fungicide frameworks . Procurement of high-purity starting material with documented batch traceability ensures consistent quality in scale-up campaigns.

Structure–Activity Relationship (SAR) Studies Where Regioisomeric Purity Is Critical

In SAR campaigns comparing dimethylphenyl regioisomers, the documented 2,4-dimethylphenyl substitution with 98% purity ensures that observed biological differences are attributable to the intended substituent pattern rather than isomeric impurities. The well-characterized LogP, tPSA, and rotatable bond profile provide a robust reference point for computational modeling and QSAR model development, enabling accurate prediction of analog properties before synthesis.

Quote Request

Request a Quote for 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.